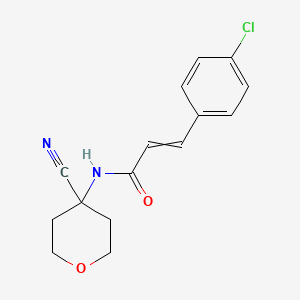

3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide

Description

3-(4-Chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide is an α,β-unsaturated amide featuring a conjugated enamide backbone (C=C–N–C=O) with a 4-chlorophenyl group at the β-position and a 4-cyanooxan-4-yl (tetrahydropyran substituted with a cyano group at the 4-position) moiety as the N-substituent. This compound belongs to a class of acrylamide derivatives known for their structural versatility in medicinal chemistry and materials science. The electron-withdrawing cyano group on the oxane ring and the chlorine atom on the phenyl group likely influence its electronic properties, reactivity, and intermolecular interactions .

Properties

IUPAC Name |

3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-6H,7-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDURTHOOGVCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)NC(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide, also known by its CAS number 1376439-92-7, is a synthetic compound with potential biological activities. Its structure includes a chlorophenyl group and a cyanooxane moiety, which are significant in influencing its biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C15H15ClN2O2

- Molecular Weight : 290.75 g/mol

- IUPAC Name : 3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide

Research indicates that compounds similar to 3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide may exhibit various mechanisms of action, primarily through the modulation of apoptotic pathways and inhibition of specific protein interactions.

- Apoptosis Induction : Studies have shown that certain derivatives can inhibit anti-apoptotic Bcl-2 proteins, promoting apoptosis in cancer cells. This suggests a potential role in cancer therapy by selectively inducing cell death in malignant cells while sparing normal cells .

- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially leading to altered cellular responses. For instance, its structural similarities to known enzyme inhibitors suggest it could modulate pathways related to cell proliferation and survival.

Biological Activity Overview

The biological activity of 3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide has been assessed through various studies, highlighting its potential applications in pharmacology.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that 3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

- Enzyme Interaction Analysis : Further research indicated that this compound could inhibit specific kinases involved in cancer progression. This was assessed through enzyme assays where the compound demonstrated competitive inhibition, suggesting its potential as a lead compound for developing kinase inhibitors .

- Inflammatory Response Modulation : Another investigation highlighted the compound's ability to modulate inflammatory responses in cellular models. It was found to reduce the expression of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

Scientific Research Applications

Research indicates that this compound exhibits several mechanisms of action that are significant for therapeutic applications:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by inhibiting anti-apoptotic Bcl-2 proteins. This mechanism suggests its potential use in cancer therapy by promoting selective cell death in malignant cells while sparing normal cells .

- Enzyme Inhibition : It may interact with various enzymes involved in metabolic pathways, potentially altering cellular responses. Its structural similarities to known enzyme inhibitors indicate that it could modulate pathways related to cell proliferation and survival .

- Inflammatory Response Modulation : The compound has demonstrated the ability to reduce the expression of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Induces apoptosis via mitochondrial pathways; significant cytotoxic effects against cancer cell lines. |

| Enzyme Interaction | Inhibits specific kinases involved in cancer progression; competitive inhibition observed in assays. |

| Inflammatory Modulation | Reduces pro-inflammatory cytokine expression; potential for treating inflammatory conditions. |

Case Studies and Research Findings

- Anticancer Studies : A study published in a peer-reviewed journal highlighted the cytotoxic effects of 3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide against various cancer cell lines. The compound was shown to promote apoptosis through increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

- Enzyme Interaction Analysis : Further investigations revealed that this compound could inhibit specific kinases associated with cancer progression. Enzyme assays demonstrated competitive inhibition, suggesting its potential as a lead compound for developing kinase inhibitors .

- Inflammatory Response Modulation : Another study indicated the compound's ability to modulate inflammatory responses in cellular models, showing promise for applications in inflammatory disease treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide, differing primarily in substituents and backbone modifications:

Key Comparisons

Electronic Effects: The cyano group in 3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide and XCT790 enhances electrophilicity, critical for interactions with biological targets (e.g., kinases or GPCRs) .

Conformational Rigidity: The α,β-unsaturated enamide backbone in 3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide and XCT790 restricts rotation, stabilizing planar conformations that favor π-π stacking in protein binding pockets . In contrast, saturated propanamide derivatives (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) exhibit greater conformational flexibility .

Crystallographic and Hydrogen-Bonding Features :

- Compounds like 3-chloro-N-(4-methoxyphenyl)propanamide form intermolecular N–H···O and C–H···O hydrogen bonds, creating supramolecular chains (C₁₁(4) graph-set motif) . Similar interactions are expected in the target compound due to the amide group.

Biological Activity: XCT790’s trifluoromethyl-thiadiazole group confers metabolic stability and target specificity for PPARδ .

Computational Insights (Inferred from Evidence)

- Density Functional Theory (DFT): Hybrid functionals (e.g., B3LYP) could predict the electronic structure of the target compound, with the cyano and chloro groups lowering LUMO energy, enhancing electrophilicity .

- Wavefunction Analysis : Tools like Multiwfn could quantify charge distribution and bond critical points, highlighting regions of nucleophilic attack (e.g., the β-carbon of the enamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.